molecular formula C26H23N3O2 B2904899 3-(3,4-dimethoxyphenyl)-5-(4-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline CAS No. 866809-68-9

3-(3,4-dimethoxyphenyl)-5-(4-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline

Cat. No. B2904899
CAS RN: 866809-68-9
M. Wt: 409.489
InChI Key: BWVVDHQFMIMROS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-(3,4-dimethoxyphenyl)-5-(4-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline” is a complex organic molecule. It contains a pyrazolo[4,3-c]quinoline core, which is a type of heterocyclic compound. This core is substituted with a 3,4-dimethoxyphenyl group and a 4-methylbenzyl group .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The 3,4-dimethoxybenzyl group can be cleaved off under certain conditions, such as elevated temperature and in the presence of protons .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. For example, the presence of the 3,4-dimethoxyphenyl group could potentially increase the solubility of the compound .

Scientific Research Applications

Synthesis and Structural Analysis

Quinoline derivatives are synthesized through various chemical reactions, highlighting their structural complexity and the potential for pharmaceutical application. For example, the synthesis of isoxazolquinoxalin derivatives involves stirring specific compounds in chloroform and recrystallization with ethanol, leading to compounds confirmed by single-crystal X-ray diffraction technique (N. Abad et al., 2021). Such processes demonstrate the intricate methods required to produce and verify the structure of quinoline derivatives.

Antitumor Activity

Quinoline derivatives have been evaluated for their antitumor properties. A study on the synthesis of isoxazolo[5,4-b]pyridines and related compounds revealed their potential as antitumor agents, suggesting that similar quinoline derivatives might also possess significant biological activities (Wafaa S. Hamama et al., 2012). This aligns with the general interest in quinoline derivatives for cancer research.

Materials Science Applications

In materials science, quinoline derivatives are explored for their optical and electronic properties. For instance, the synthesis and study of dithienopyrrole–quinoxaline/pyridopyrazine donor–acceptor polymers highlight the electrochemical, optical, charge-transport, and photovoltaic properties of such compounds, suggesting their utility in developing new materials for electronic and photovoltaic applications (Xuan Zhang et al., 2011).

Molecular Logic and Photophysical Properties

The exploration of amino derivatives of pyrazolo[3,4-b]quinoline for their photophysical properties and as molecular logic switches provides insights into the functional versatility of quinoline derivatives. These studies reveal solvatochromism, acidochromism, and solid-state fluorescence, indicating their potential in sensor technology and molecular electronics (T. Uchacz et al., 2016).

Mechanism of Action

Target of Action

The primary target of the compound “3-(3,4-dimethoxyphenyl)-5-(4-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline” is currently unknown. The compound contains a 3,4-dimethoxybenzyl group, which has been used as a protective group for the thiol moiety in biochemical research . .

Mode of Action

The 3,4-dimethoxybenzyl group is known to increase the solubility and stability of the precursor, but becomes cleaved off during monolayer formation, especially at elevated temperature (60 °c) and in presence of protons (trifluoroacetic acid)

Biochemical Pathways

Without specific target identification, it’s challenging to summarize the affected biochemical pathways and their downstream effects. The compound’s structure suggests potential interactions with aromatic thiolate monolayers , but the exact pathways and effects remain to be elucidated.

Pharmacokinetics

The 3,4-dimethoxybenzyl group is known to increase the solubility of the precursor , which could potentially enhance the compound’s bioavailability.

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. Given the potential interaction with aromatic thiolate monolayers , the compound could potentially influence the structure and function of these monolayers.

Action Environment

Environmental factors such as temperature and pH could influence the compound’s action, efficacy, and stability. For instance, the 3,4-dimethoxybenzyl group becomes cleaved off during monolayer formation at elevated temperature (60 °C) and in presence of protons (trifluoroacetic acid) . Therefore, these factors could potentially affect the compound’s activity.

properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-5-[(4-methylphenyl)methyl]pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N3O2/c1-17-8-10-18(11-9-17)15-29-16-21-25(19-12-13-23(30-2)24(14-19)31-3)27-28-26(21)20-6-4-5-7-22(20)29/h4-14,16H,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWVVDHQFMIMROS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C=C3C(=NN=C3C4=CC=CC=C42)C5=CC(=C(C=C5)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.